![molecular formula C42H46N6O3S B14801786 2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B14801786.png)
2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[33113,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester is a complex organic compound with a multifaceted structure
Vorbereitungsmethoden
The synthesis of 2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the Pyridinecarboxylic Acid Core: This step involves the preparation of the pyridinecarboxylic acid core through various organic reactions.
Attachment of the Isoquinolinyl Group: The isoquinolinyl group is introduced through a series of reactions involving intermediates.
Incorporation of the Benzothiazolylamino Group: This step involves the addition of the benzothiazolylamino group to the core structure.
Final Esterification: The final step involves the esterification of the compound to form the 1,1-dimethylethyl ester.
Analyse Chemischer Reaktionen
2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester can be compared with similar compounds such as:
- 2-Pyridinecarboxylic acid, 6-methoxy-5-(1-methylethyl)-, methyl ester
- 2-Pyridinecarboxylic acid, 6-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
- 2-Pyridinecarboxylic acid, 6-[[bis[(1,1-dimethylethoxy)carbonyl]amino]methyl]
These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its complex structure and the specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C42H46N6O3S |
|---|---|
Molekulargewicht |
714.9 g/mol |
IUPAC-Name |
tert-butyl 3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C42H46N6O3S/c1-25-32(22-43-48(25)24-42-19-26-16-27(20-42)18-28(17-26)21-42)30-12-13-36(45-37(30)39(50)51-41(2,3)4)47-15-14-29-8-7-9-31(33(29)23-47)38(49)46-40-44-34-10-5-6-11-35(34)52-40/h5-13,22,26-28H,14-21,23-24H2,1-4H3,(H,44,46,49) |
InChI-Schlüssel |
MREZHGZPERNEFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B14801705.png)

![5-bromo-N'-[(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B14801721.png)
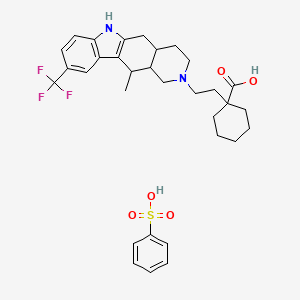
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(1,3-Thiazol-2-Yl)urea](/img/structure/B14801734.png)
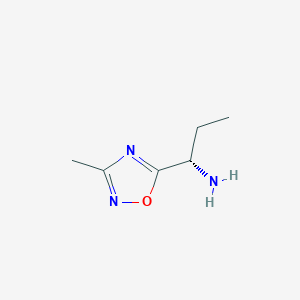
![[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate](/img/structure/B14801748.png)
![disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B14801751.png)
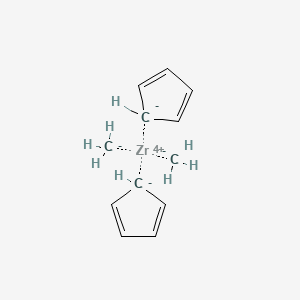
![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate](/img/structure/B14801771.png)
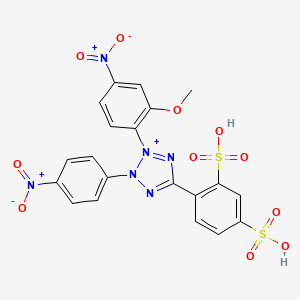
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B14801782.png)
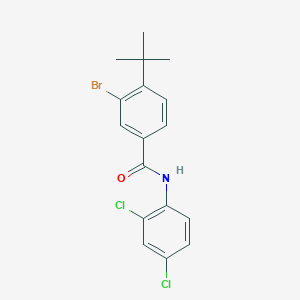
![6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B14801801.png)
